Tridecyl stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tridecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAVWWCJCPVMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

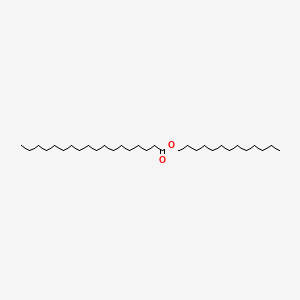

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027967 | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31556-45-3, 120525-96-4 | |

| Record name | Tridecyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31556-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031556453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, C11-14-isoalkyl esters, C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120525964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8OE252M6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tridecyl Stearate (CAS: 31556-45-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl stearate (CAS No. 31556-45-3) is the ester formed from the reaction of tridecyl alcohol and stearic acid.[1][2] As a long-chain alkyl ester, it is a hydrophobic, oily substance valued for its emollient, skin-conditioning, and lubricating properties.[3][4] While its primary application domain has historically been in the cosmetics and personal care industry, its physicochemical characteristics—such as high thermal stability, low volatility, and compatibility with lipidic matrices—present significant opportunities for its use as a specialty excipient in pharmaceutical formulations and advanced drug delivery systems.[3][5] This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis and characterization, mechanisms of action, and current and prospective applications in drug development, supported by detailed experimental protocols and safety assessments.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name tridecyl octadecanoate, is a large, non-polar molecule. Its structure combines a saturated 18-carbon fatty acid (stearic acid) with a 13-carbon alcohol (tridecyl alcohol), resulting in a compound with significant hydrophobicity and an oily or waxy texture.[3]

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental to its function as a formulation excipient, influencing texture, stability, and release characteristics in both topical and oral dosage forms.

| Property | Value | Reference(s) |

| CAS Number | 31556-45-3 | [5] |

| Molecular Formula | C₃₁H₆₂O₂ | |

| Molecular Weight | 466.82 g/mol | |

| Appearance | Clear, colorless to pale yellow oily liquid or waxy solid at room temperature. | [6][7] |

| Melting Point | 37-40°C (estimated) | [6] |

| Boiling Point | ~496 °C at 760 mmHg (estimated) | [6] |

| Density | ~0.858 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents. | |

| LogP (o/w) | > 5.9 (estimated for similar long-chain esters) | [8] |

Solubility Profile

This compound's high lipophilicity dictates its solubility. It is practically insoluble in aqueous media but readily soluble in non-polar organic solvents and oils. While quantitative data is sparse, its solubility in common pharmaceutical solvents can be inferred. It is expected to be soluble in solvents like isopropyl myristate and other esters, and sparingly soluble in polar solvents like ethanol.[9] For instance, stearic acid, a component of this compound, shows increased solubility in ethanol with rising temperature (e.g., from 2.25 g/100g at 20°C to 22.7 g/100g at 40°C), a trend that this compound would likely follow.[10]

Synthesis and Quality Control

The principal route for synthesizing this compound is through the direct esterification of tridecyl alcohol and stearic acid. This reaction is a reversible equilibrium-driven process, necessitating the removal of water to drive the reaction to completion.[5]

Reaction Mechanism and Workflow

Acid-catalyzed esterification, often referred to as Fischer esterification, proceeds via a nucleophilic acyl substitution mechanism. The process begins with the protonation of the stearic acid's carbonyl group by an acid catalyst, which enhances its electrophilicity. The nucleophilic oxygen of tridecyl alcohol then attacks the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the this compound ester and regenerates the catalyst.

Laboratory-Scale Synthesis Protocol

This protocol describes a standard laboratory procedure for synthesizing this compound.

Materials:

-

Stearic Acid (1 mole equivalent)

-

Tridecyl Alcohol (1.1 mole equivalent, slight excess to drive reaction)

-

p-Toluenesulfonic acid (p-TSA) (0.01-0.02 mole equivalent, catalyst)

-

Toluene (solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add stearic acid, tridecyl alcohol, p-TSA, and toluene.

-

Esterification: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected (theoretical amount = 1 mole equivalent). The reaction typically takes 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. For high purity, the resulting crude ester can be further purified by vacuum distillation to remove unreacted tridecyl alcohol.[5]

-

Characterization: Confirm the product identity and purity using the analytical methods described in Section 2.3. A typical yield under optimized conditions is >85%.[9]

Analytical Quality Control

A suite of analytical techniques is employed to verify the identity, purity, and thermal properties of the synthesized this compound.

-

FTIR Spectroscopy: The most prominent feature is the appearance of a strong carbonyl (C=O) stretching band for the ester group, typically around 1740 cm⁻¹.[5] The disappearance of the broad O-H band from the carboxylic acid reactant is also indicative of reaction completion.

-

NMR Spectroscopy: ¹H NMR will show a characteristic triplet at approximately 4.0 ppm corresponding to the -CH₂- group of the alcohol moiety adjacent to the ester oxygen. ¹³C NMR will show a peak for the ester carbonyl carbon around 174 ppm.

-

Chromatography (GC/HPLC): These methods are essential for quantifying purity and detecting residual starting materials (stearic acid, tridecyl alcohol) or byproducts.[9]

Applications in Pharmaceutical Development

The properties of this compound make it an attractive candidate for several pharmaceutical applications, primarily leveraging its lipidic nature and safety profile established in the cosmetics industry.

Topical and Transdermal Formulations

As a well-established emollient, this compound's primary role is in topical formulations.[5]

-

Mechanism of Action: When applied to the skin, it forms a thin, hydrophobic film on the stratum corneum.[5] This film acts as an occlusive barrier, reducing transepidermal water loss (TEWL) and thereby increasing skin hydration. It also fills in the spaces between corneocytes, smoothing the skin surface and enhancing its barrier function.[5]

-

Formulation Advantages: Its non-greasy, velvety feel improves the sensory characteristics of creams and lotions.[7] It can act as a texture enhancer and viscosity modifier, contributing to the stability of emulsions.[6] Its compatibility with many active pharmaceutical ingredients (APIs) makes it a versatile vehicle for dermatological products.

Lipid-Based Drug Delivery Systems

This compound is a promising candidate for use as a solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5] These systems are designed to improve the bioavailability of poorly soluble drugs.

-

Role in SLNs/NLCs: In these formulations, the API is dissolved or dispersed within a solid lipid matrix. This compound, with its defined melting point and biocompatibility, can serve as this matrix. In NLCs, a liquid lipid is blended with the solid lipid to create imperfections in the crystal lattice, which can increase drug loading and prevent drug expulsion during storage.[11]

-

Exemplary Protocol for NLC Preparation (Hot Homogenization):

-

Lipid Phase Preparation: Melt this compound (solid lipid) and an appropriate liquid lipid (e.g., oleic acid or isopropyl myristate) at a temperature approximately 10°C above the melting point of the this compound.

-

Drug Incorporation: Dissolve the hydrophobic API in the molten lipid mixture.

-

Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Polysorbate 80) to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.

-

Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 1000 bar).[8]

-

NLC Formation: Cool the resulting nanoemulsion rapidly in an ice bath or by allowing it to cool to room temperature. The lipid droplets solidify, forming the NLCs.

-

Oral Solid Dosage Forms

Long-chain fatty acid esters are known to function as lubricants in tablet manufacturing.[12][13] They act as boundary lubricants, forming a film between the tablet surface and the die wall, which reduces friction during tablet ejection.

-

Potential as a Tablet Lubricant: this compound could serve as an alternative to commonly used lubricants like magnesium stearate. Fatty acid esters have been shown to have fewer adverse effects on tablet hardness and disintegration time compared to magnesium stearate, due to their lower hydrophobicity.[14] This can be particularly advantageous for formulations where rapid tablet disintegration and drug dissolution are critical.

Safety and Toxicology

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic formulations when they are designed to be non-irritating.[15] While specific regulatory limits for pharmaceutical use are not established, this history provides a strong foundation for its evaluation as a low-risk excipient.

| Toxicological Endpoint | Result/Observation | Reference(s) |

| Acute Oral Toxicity | Low. An analogue, tridecyl trimellitate, showed an LD₅₀ > 5000 mg/kg in rats. | [8] |

| Dermal Irritation | Generally non-irritating to mildly irritating at use concentrations. Products should be formulated to be non-irritating. | [16][17][18] |

| Ocular Irritation | Formulations can range from non-irritating to mildly irritating. | [17] |

| Skin Sensitization | Not a sensitizer in human and animal studies. | [18][19] |

| Genotoxicity | An analogue, octyldodecyl stearoyl stearate, was not mutagenic in an Ames test. | [17] |

Metabolism: When used in topical products, dermal penetration is expected to be very low due to its high molecular weight and lipophilicity.[16][17] If ingested as part of an oral dosage form, this compound would be subject to hydrolysis by gastrointestinal lipases.[12][20] This enzymatic action would break the ester bond, releasing stearic acid and tridecyl alcohol, which would then be absorbed and enter their respective metabolic pathways.[3][21]

Regulatory Status

-

Cosmetics: this compound is listed in the International Nomenclature of Cosmetic Ingredients (INCI) and its use is compliant with cosmetic regulations in the US and the European Union.[3]

-

Pharmaceuticals: this compound is not currently listed in the U.S. Food and Drug Administration's (FDA) Generally Recognized as Safe (GRAS) database for direct food use, nor is it found in the FDA's Inactive Ingredient Database for approved drug products.[6][17] Its use as a novel pharmaceutical excipient would require appropriate qualification and regulatory submission, demonstrating its safety and functionality within a specific formulation.

Conclusion

This compound is a well-characterized, multi-functional ingredient with a strong safety record in the cosmetics industry. Its emollient and lubricating properties, combined with its lipid nature, make it a highly promising candidate for advanced pharmaceutical applications. For drug development professionals, it offers potential as a matrix-forming agent in lipid-based nanoparticle systems for enhanced delivery of poorly soluble drugs, as a specialty lubricant in tablet manufacturing, and as a safe and effective vehicle in topical dermatological products. Further research into its performance in specific drug formulations is warranted to fully exploit its potential as a versatile pharmaceutical excipient.

References

-

Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Safety Assessment of TRIDECYL STEARATEas Used in Cosmetics. 2023 Final Report from CIR. (2023). Greenwing. Retrieved January 21, 2026, from [Link]

-

Glycerin fatty acid esters as a new lubricant of tablets. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2012 Annual Report. (2012). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]

-

View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (n.d.). Open Chemistry. Retrieved January 21, 2026, from [Link]

-

Glycerin fatty acid esters as a new lubricant of tablets. (2005). PubMed. Retrieved January 21, 2026, from [Link]

-

Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]

-

New insights into the molecular mechanism of intestinal fatty acid absorption. (2014). PMC. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

Safety assessment of trialkyl trimellitates as used in cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]

-

Inactive Ingredients Database Download. (2026). FDA. Retrieved January 21, 2026, from [Link]

-

This compound Supplier | 22766-83-2. (n.d.). UPIglobal. Retrieved January 21, 2026, from [Link]

-

Fatty acid metabolism digestion and transport. (2017). YouTube. Retrieved January 21, 2026, from [Link]

-

Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate. (2012). PubMed. Retrieved January 21, 2026, from [Link]

-

Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (2020). PMC. Retrieved January 21, 2026, from [Link]

-

This compound | C31H62O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Safety Assessment of Alkyl Esters in Cosmetics. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

What is this compound?. (n.d.). Paula's Choice. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

PUBLIC REPORT 1,2,4-Benzenetricarboxylic acid, 1,2,4-tritridecyl ester (INCI name: Tridecyl Trimellitate). (2013). Australian Industrial Chemicals Introduction Scheme. Retrieved January 21, 2026, from [Link]

-

1 SAFETY ASSESSMENT Product Name: Roc project New Night Formula. (n.d.). Innovant Research. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. (2019). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]

-

Stearic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Fatty Acid- and Cholesterol Transporter Protein Expression along the Human Intestinal Tract | PLOS One [journals.plos.org]

- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. paulaschoice.it [paulaschoice.it]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. This compound | 31556-45-3 | Benchchem [benchchem.com]

- 10. Stearic acid - Wikipedia [en.wikipedia.org]

- 11. cir-safety.org [cir-safety.org]

- 12. nottingham.ac.uk [nottingham.ac.uk]

- 13. ewg.org [ewg.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cir-safety.org [cir-safety.org]

- 17. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.media-amazon.com [m.media-amazon.com]

- 19. cir-safety.org [cir-safety.org]

- 20. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Tridecyl Stearate (C31H62O2): A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

Tridecyl stearate (C31H62O2), a long-chain saturated ester, is emerging as a highly versatile excipient in the pharmaceutical sciences. Traditionally utilized in cosmetics for its emollient properties, its unique physicochemical characteristics—lipophilicity, thermal stability, and solid-state nature—position it as a valuable tool for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental molecular attributes to its advanced applications in drug delivery systems. We will explore its synthesis, analytical characterization, and its functional roles in enhancing drug solubility, controlling release profiles, and improving the stability of pharmaceutical formulations. This document is intended to serve as a core resource, providing both foundational knowledge and actionable, field-proven insights to harness the full potential of this compound in modern drug development.

Core Molecular and Physicochemical Profile

A deep understanding of a material's intrinsic properties is fundamental to its effective application in pharmaceutical formulations. This compound's utility is a direct consequence of its molecular structure and resulting physical characteristics.

Chemical Identity and Structure

This compound is the ester product of the reaction between stearic acid (a C18 saturated fatty acid) and tridecyl alcohol (a C13 saturated fatty alcohol). Its long, saturated hydrocarbon chains are responsible for its pronounced lipophilicity and waxy texture.

Key Physicochemical Data

For ease of reference, the critical physicochemical properties of this compound are summarized below. This data is essential for formulation design, process development, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C31H62O2 | [1] |

| Molecular Weight | 466.82 g/mol | [1] |

| CAS Number | 31556-45-3 | N/A |

| Appearance | White to off-white waxy solid or clear, oily liquid | [2] |

| Melting Point | Not definitively established, but related long-chain esters are solid at room temperature. | [2] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. |

Synthesis and Analytical Characterization: Ensuring Quality and Purity

The reliable performance of this compound in a pharmaceutical formulation is predicated on its purity and consistent quality. This section details its synthesis and the analytical methods required for its characterization.

Synthesis of this compound via Fischer Esterification

The most common and industrially scalable method for synthesizing this compound is Fischer esterification. This reaction involves the acid-catalyzed esterification of stearic acid with tridecyl alcohol. The choice of catalyst and the removal of water are critical for driving the reaction to completion.

Caption: Fischer esterification workflow for this compound synthesis.

Detailed Experimental Protocol for Synthesis and Purification

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

Stearic Acid (1.0 equivalent)

-

Tridecyl Alcohol (1.1 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, ~0.02 equivalents)

-

Toluene (reaction solvent)

-

5% Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexane and Ethyl Acetate (for chromatography)

-

Silica Gel

Procedure:

-

Reaction Setup: Combine stearic acid, tridecyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: Add p-toluenesulfonic acid to the mixture.

-

Esterification: Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture and wash with 5% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization for Quality Control

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound.

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of the ester functional group. The key characteristic peaks for a long-chain aliphatic ester like this compound are:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹.[3][4]

-

C-O Stretch: Two or more distinct bands in the 1300-1000 cm⁻¹ region.[3]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the long alkyl chains.

The absence of a broad O-H stretch from the starting carboxylic acid and alcohol is a key indicator of reaction completion.

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.

-

¹H NMR: The spectrum will be dominated by signals from the methylene (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains. A key diagnostic signal is the triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-), which typically appears around δ 4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the ester will give a characteristic signal in the range of δ 170-180 ppm. The carbon of the methylene group attached to the ester oxygen will appear around δ 60-70 ppm. The remaining alkyl chain carbons will produce a series of signals in the upfield region of the spectrum.

Pharmaceutical Applications: Leveraging Lipophilicity and Solid-State Properties

The unique properties of this compound make it a valuable excipient in a range of pharmaceutical dosage forms, from topical preparations to advanced oral drug delivery systems.

Topical and Transdermal Formulations: Enhancing Skin Permeation

As an emollient, this compound can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[5][6][7][8][9] By forming an occlusive layer on the skin, it increases skin hydration, which can facilitate the diffusion of drugs into the deeper layers of the epidermis. Its lubricating properties also improve the sensory feel and spreadability of topical formulations.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is an excellent candidate for the lipid matrix in SLNs and NLCs, which are promising delivery systems for poorly water-soluble drugs.[10][11][12][13][14][15][16] The solid lipid core can encapsulate the API, protecting it from degradation and providing a controlled release profile.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Oral Solid Dosage Forms: A Multifunctional Excipient

In tablet and capsule formulations, long-chain fatty acid esters like this compound can serve multiple functions.

-

Controlled-Release Matrix Former: The hydrophobic nature of this compound can be utilized to create a matrix that controls the release of the API through diffusion and erosion mechanisms.[17][18][19]

-

Lubricant: It can act as a lubricant to reduce friction between the tablet and the die wall during the compression process, although its efficiency may vary compared to standard lubricants like magnesium stearate.[20][21][22][23][24]

-

Binder: Its waxy nature can contribute to the binding of particles in granulation and direct compression processes.

Future Perspectives and Conclusion

This compound represents a compelling example of how a well-characterized excipient with a history in other industries can be repurposed and optimized for advanced pharmaceutical applications. Its biocompatibility and versatile physicochemical properties make it a valuable tool for formulation scientists. Future research will likely focus on exploring its use in amorphous solid dispersions to enhance the solubility of poorly soluble drugs and in the development of long-acting injectable formulations. As the pharmaceutical industry continues to seek innovative solutions for complex drug delivery challenges, the role of multifunctional lipid-based excipients like this compound is poised to expand significantly.

References

A comprehensive list of references is provided for further reading and verification of the claims made in this guide.

- The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. (2025). Journal of the American Oil Chemists' Society.

- FT-IR data of fatty alcohols, adipic acid and long-chain diesters. (n.d.).

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.

- Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formul

- This compound. (n.d.).

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.

- Solid lipid nanoparticles preparation and characteriz

- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.

- Fatty acid and water-soluble polymer-based controlled release drug delivery system. (2010). Journal of Pharmaceutical Sciences.

- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr

- Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. (n.d.). Avicenna Journal of Medical Biotechnology.

- This compound. (n.d.).

- The Influence of Emollients on Dermal and Transdermal Drug Delivery. (n.d.). Request PDF.

- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Impact of alternative lubricants on process and tablet quality for direct compression. (n.d.). European Journal of Pharmaceutics and Biopharmaceutics.

- Tridecyl Stearoyl Stearate | C49H96O3 | CID 87208535. (n.d.). PubChem.

- Nanostructured Lipid Carriers for Improved Delivery of Therapeutics via the Oral Route. (2023). Pharma Excipients.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827). (n.d.).

- This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal. (n.d.). UPI.

- Fatty Acid and Water-Soluble Polymer-Based Controlled Release Drug Delivery System. (n.d.). Request PDF.

- Lubricant potential of stearic acid and derivatives for the production tablets by direct compression. (n.d.). Request PDF.

- Penetr

- Synthesis method of tridecyl trimellitate. (n.d.).

- Effects of Filler-Binders and Lubricants on Physicochemical Properties of Tablets Obtained by Direct Compression. (n.d.).

- Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (n.d.). MDPI.

- Transdermal Drug Delivery Enhancement by Compounds of N

- The Effect of Lubricants on Powder Flowability for Pharmaceutical Applic

- The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (n.d.). Semantic Scholar.

- Influence of Different Lubricants on Tableting Characteristics and Dissolution Behavior. (n.d.). Pharma Excipients.

- TRIDECYL STEAR

- An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (n.d.).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. psasir.upm.edu.my [psasir.upm.edu.my]

- 11. japsonline.com [japsonline.com]

- 12. jddtonline.info [jddtonline.info]

- 13. scielo.isciii.es [scielo.isciii.es]

- 14. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acid and water-soluble polymer-based controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tabletingtechnology.com [tabletingtechnology.com]

- 21. researchgate.net [researchgate.net]

- 22. latamjpharm.org [latamjpharm.org]

- 23. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmaexcipients.com [pharmaexcipients.com]

A Comprehensive Technical Guide to the Synthesis of Tridecyl Stearate

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl stearate, the ester of tridecyl alcohol and stearic acid, is a valuable compound with widespread applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its properties as an emollient, lubricant, and skin-conditioning agent make it a key ingredient in numerous formulations.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the direct acid-catalyzed esterification and the emerging enzymatic routes. This document is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development, offering detailed protocols, mechanistic insights, and robust analytical methodologies for the production and characterization of high-purity this compound.

Introduction: Chemical Identity and Applications

This compound (CAS Number: 31556-45-3) is a long-chain fatty acid ester with the molecular formula C₃₁H₆₂O₂.[2] It is typically a clear, colorless to light-yellow oily liquid at room temperature.[2] The synthesis of this compound involves the formation of an ester linkage between the hydroxyl group of tridecyl alcohol and the carboxyl group of stearic acid.

Key Applications:

-

Pharmaceuticals and Cosmetics: Widely used as an emollient and skin-conditioning agent in creams, lotions, and other topical formulations due to its moisturizing and texture-enhancing properties.[2]

-

Industrial Lubricants: Acts as a lubricity additive and friction modifier in various industrial applications.[2]

-

Research: Serves as a model compound for studying the synthesis and properties of long-chain fatty acid esters.

Synthesis of this compound: A Tale of Two Methodologies

The production of this compound can be broadly categorized into two primary approaches: classical acid-catalyzed esterification and modern enzymatic synthesis. The choice of methodology often depends on factors such as desired purity, scalability, and environmental considerations.

Direct Acid-Catalyzed Esterification (Fischer Esterification)

The most common and well-established method for synthesizing this compound is the Fischer esterification.[1][2] This reversible reaction involves heating a mixture of tridecyl alcohol and stearic acid in the presence of an acid catalyst.[3][4]

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the stearic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of tridecyl alcohol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[3][4]

The reaction is an equilibrium process. To drive the reaction towards the formation of this compound, it is essential to remove the water byproduct as it is formed.[3][4] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus. The use of an excess of one of the reactants, usually the less expensive one, can also shift the equilibrium to favor product formation.[3]

Diagram: Fischer Esterification of this compound

Caption: Mechanism of Fischer Esterification.

The choice of acid catalyst is a critical parameter in the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | High catalytic activity, mild reaction conditions.[1] | Difficult to separate from the reaction mixture, corrosive, requires neutralization and washing steps leading to wastewater generation.[1][2] |

| Heterogeneous | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites, Sulfated zirconia | Easily separable and recyclable, non-corrosive, reduced environmental impact.[1][5] | Lower catalytic activity compared to homogeneous catalysts, potential for pore diffusion limitations with long-chain substrates.[5] |

For laboratory-scale synthesis where high conversion is prioritized and post-reaction workup is manageable, homogeneous catalysts like p-TSA are often preferred. For industrial-scale production, the benefits of catalyst recyclability and reduced waste streams make heterogeneous catalysts an attractive option.

This protocol provides a step-by-step method for the laboratory-scale synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

-

Stearic Acid (1.0 eq)

-

Tridecyl Alcohol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene (solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexane (for purification)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add stearic acid (1.0 eq) and tridecyl alcohol (1.2 eq). Dissolve the reactants in a minimal amount of toluene.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

-

Azeotropic Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

-

Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with hexane. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound can be further purified by vacuum distillation to remove any unreacted starting materials and other impurities.

Diagram: Experimental Workflow for Acid-Catalyzed Synthesis

Caption: Workflow for acid-catalyzed synthesis.

Enzymatic Synthesis: The "Green" Alternative

Enzymatic synthesis of esters, utilizing lipases as biocatalysts, has gained significant attention as a more environmentally friendly alternative to traditional chemical methods.[6] Lipases can catalyze esterification reactions under mild conditions, often in the absence of organic solvents, leading to high-purity products with minimal byproducts.[7]

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats and oils. In non-aqueous or low-water environments, the equilibrium of the reaction they catalyze shifts towards synthesis. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, improving the economic viability of the process.

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound. Optimization of reaction parameters such as the specific lipase, temperature, and reaction time may be necessary depending on the chosen enzyme.

Materials:

-

Stearic Acid (1.0 eq)

-

Tridecyl Alcohol (1.0 - 1.5 eq)

-

Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Anhydrous hexane (optional, as solvent)

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vessel, combine stearic acid (1.0 eq) and tridecyl alcohol (1.0 - 1.5 eq). For a solvent-free system, gently heat the mixture to melt the reactants. Alternatively, the reactants can be dissolved in a minimal amount of an anhydrous solvent like hexane.

-

Enzyme and Water Removal: Add the immobilized lipase to the reaction mixture. To further drive the reaction towards product formation, activated molecular sieves can be added to adsorb the water produced.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with continuous agitation (shaking or stirring).

-

Reaction Monitoring: Monitor the conversion of stearic acid to this compound by analyzing aliquots of the reaction mixture using techniques such as gas chromatography (GC) or by determining the acid value of the mixture.

-

Catalyst Recovery: Upon completion of the reaction, separate the immobilized lipase from the reaction mixture by filtration. The recovered lipase can be washed and reused in subsequent batches.

-

Product Isolation: If a solvent was used, remove it from the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Diagram: Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for enzymatic synthesis.

Purification and Characterization

Purification by Vacuum Distillation

Due to its high molecular weight and correspondingly high boiling point, this compound is purified by vacuum distillation.[8][9] This technique allows for the distillation of the compound at a lower temperature, thus preventing thermal degradation.[8]

Typical Parameters for Vacuum Distillation of Long-Chain Esters:

-

Vacuum Pressure: 1-10 mmHg

-

Column Type: Short path distillation apparatus or a packed column for fractional distillation.[10][11]

-

Temperature: The boiling point will depend on the applied vacuum. It is crucial to use a nomograph or pressure-temperature conversion tools to estimate the boiling point at the desired pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

FTIR spectroscopy is a powerful tool for confirming the formation of the ester functional group and the disappearance of the carboxylic acid starting material.

Expected Characteristic FTIR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~2915-2850 | C-H stretching of alkyl chains |

| ~1740 | C=O stretching of the ester carbonyl group |

| ~1170 | C-O stretching of the ester linkage |

The disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) is a key indicator of a complete reaction.[12][13]

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the synthesized this compound.

Expected Characteristic ¹H NMR Chemical Shifts for this compound (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | triplet | -O-CH₂ - (methylene group of the alcohol adjacent to the ester oxygen) |

| ~2.28 | triplet | -CH₂ -C=O (methylene group of the acid adjacent to the carbonyl) |

| ~1.62 | multiplet | Methylene groups β to the ester functionalities |

| ~1.25 | broad singlet | Bulk of the methylene groups in the alkyl chains |

| ~0.88 | triplet | Terminal methyl groups (-CH₃) |

The integration of the peaks should correspond to the number of protons in each environment.[14][15]

Conclusion

The synthesis of this compound from tridecyl alcohol and stearic acid can be effectively achieved through both acid-catalyzed and enzymatic methods. The choice between these approaches depends on the specific requirements of the application, including scale, purity, and environmental considerations. This guide has provided detailed protocols and theoretical background to aid researchers and professionals in the successful synthesis, purification, and characterization of this important ester. The methodologies described herein are robust and can be adapted for the synthesis of other long-chain fatty acid esters.

References

- Esterification of Free Fatty Acid by Selected Homogeneous and Solid Acid Catalysts for Biodiesel Production. (2016). CORE.

- Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (2021). ACS Sustainable Chemistry & Engineering.

- This compound.

- Comparison of Homogeneous and Heterogeneous catalysts.

- CN101353303B - Preparation of isotridecanol stearate.

- This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich. The Good Scents Company.

- Fractional Distillation. VTA Verfahrenstechnische Anlagen GmbH & Co. KG.

- 5.

- Fischer Esterific

- Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. (2023). PMC - PubMed Central.

- Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated f

- Step-by-Step Mechanism of Fischer Esterific

- This compound | C31H62O2 | CID 35847. PubChem - NIH.

- CN1085251C - Esterification method of carboxylic acid and tertiary alcohol.

- Purification: Fractional Distillation. University of Rochester Department of Chemistry.

- FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b).

- Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2022). NIH.

- FTIR spectra of selected samples in Table 2. Marker peaks were labelled.

- This compound.

- Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). http:/ /ejournal.upi. edu.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).

Sources

- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2671053A - Method and apparatus for high vacuum distillation - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sci-Hub. Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated fatty acids / Journal of the American Oil Chemists' Society, 1969 [sci-hub.box]

- 10. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

- 11. Purification [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Tridecyl Octadecanoate for Advanced Research and Development

This guide serves as a comprehensive technical resource on Tridecyl Octadecanoate (CAS No: 31556-45-3), designed for researchers, scientists, and professionals in drug development and formulation. It moves beyond basic data to provide actionable insights into the synthesis, characterization, and application of this versatile ester, with a focus on the causal relationships that govern its functionality.

Molecular Identity and Physicochemical Landscape

Tridecyl octadecanoate, also known as tridecyl stearate, is the ester formed from the condensation of stearic acid (a C18 saturated fatty acid) and tridecanol (a C13 fatty alcohol).[1] Its long alkyl chains impart significant hydrophobicity and a characteristically oily or waxy texture, which is central to its function in various applications.

The causality behind its utility lies in its molecular structure: a long, flexible 31-carbon chain ester.[2] This structure results in a non-polar molecule with a very low solubility in water but good solubility in oils and organic solvents.[3] These properties are fundamental to its role as an emollient, lubricant, and lipid-phase component in complex formulations.

Table 1: Physicochemical Properties of Tridecyl Octadecanoate

| Property | Value | Source(s) |

| IUPAC Name | Tridecyl octadecanoate | [2][4] |

| Synonyms | This compound, Octadecanoic acid, tridecyl ester | |

| CAS Number | 31556-45-3 | [2][5] |

| Molecular Formula | C₃₁H₆₂O₂ | [2][5] |

| Molecular Weight | 466.82 g/mol | [4][6] |

| Appearance | White solid or clear, oily liquid | [7] |

| Boiling Point | ~496 °C at 760 mmHg (estimated) | [3][8] |

| Density | ~0.858 g/cm³ | [6][8] |

| Flash Point | ~262.7 °C (estimated) | [3][8] |

| Water Solubility | Insoluble (1.011e-009 mg/L @ 25 °C, est.) | [3] |

Synthesis Pathway: Acid-Catalyzed Esterification

The most common and industrially scalable method for producing tridecyl octadecanoate is through the direct esterification of stearic acid with tridecanol.[1] This reaction is typically catalyzed by an acid to increase the electrophilicity of the carboxylic acid's carbonyl carbon, thereby accelerating the nucleophilic attack by the alcohol.

The choice of an acid catalyst, such as sodium hydrogen sulfate as detailed in related patent literature, is a deliberate one.[9] Strong mineral acids like sulfuric acid are effective but can cause charring and require a neutralization step that generates waste salts.[10][11] Solid acid catalysts or milder alternatives can simplify purification and improve the environmental profile of the process.[9] The reaction is governed by Le Chatelier's principle; therefore, the continuous removal of water, a byproduct, is critical to drive the equilibrium towards the formation of the ester product. This is typically achieved by applying a vacuum and maintaining a temperature above the boiling point of water but below the decomposition point of the reactants.[9]

Caption: High-level workflow for the synthesis of Tridecyl Octadecanoate.

Protocol 2.1: Laboratory-Scale Synthesis of Tridecyl Octadecanoate

This protocol is a self-validating system where progress is monitored by titrating the acid number, ensuring the reaction proceeds to completion before initiating purification.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head connected to a vacuum source.

-

Reactant Charging: Charge the flask with stearic acid (1 molar equivalent) and tridecanol (1.1 molar equivalents). The slight excess of alcohol helps to drive the reaction to completion.

-

Catalyst Addition: Add the acid catalyst (e.g., sodium hydrogen sulfate, 0.5-1% of the total reactant weight).[9]

-

Esterification: Begin stirring and gradually heat the mixture to 115-125 °C while slowly applying a vacuum.[9] Water will begin to distill off as the reaction proceeds.

-

In-Process Control (Self-Validation): After 3-4 hours, cool the mixture slightly, release the vacuum, and take a small sample to determine the acid number via titration. The target is an acid number below 4 mg KOH/g, indicating that most of the stearic acid has been consumed.[9] Continue the reaction if the acid number is too high.

-

Neutralization: Once the target acid number is reached, cool the crude product to 70-80 °C. Add a calculated amount of sodium carbonate (soda ash) to neutralize the remaining acid catalyst and any unreacted stearic acid.[9] Stir for 1-2 hours.

-

Purification - Filtration: Cool the mixture to below 60 °C to allow the catalyst and resulting salts to precipitate. Filter the mixture to remove these solids.[9]

-

Purification - Dealcoholization: Transfer the filtrate to a distillation apparatus. Heat to approximately 140 °C under a strong vacuum (<15 mmHg) to distill off any excess tridecanol.[9]

-

Final Product: The remaining product is purified tridecyl octadecanoate. Confirm purity and identity using the analytical methods described in Section 4.

Applications in Research and Drug Development

While tridecyl octadecanoate is widely used in cosmetics as a non-comedogenic emollient and skin-conditioning agent, its properties are highly relevant to pharmaceutical formulations, particularly in topical and transdermal drug delivery.[1][12]

-

Topical Drug Formulations: As an emollient, it can improve the sensory feel of creams and lotions, which is critical for patient compliance.[13] It forms an occlusive film on the skin that can reduce transepidermal water loss and potentially enhance the penetration of active pharmaceutical ingredients (APIs).[12] Its quick absorption and velvety after-feel make it an elegant vehicle for dermatological products.

-

Lipid-Based Drug Delivery Systems: The core value for drug development professionals lies in its application as a lipid excipient. Its well-defined chemical structure, hydrophobicity, and solid nature at room temperature make it a candidate for forming the matrix of Solid Lipid Nanoparticles (SLNs) or as a component in Nanostructured Lipid Carriers (NLCs). These nanocarriers can encapsulate poorly water-soluble drugs, protect them from degradation, and provide controlled or targeted release.[14][15]

Caption: Conceptual role of Tridecyl Octadecanoate in a drug delivery system.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to validate the identity, purity, and properties of synthesized tridecyl octadecanoate. This ensures batch-to-batch consistency and performance in final formulations.

Caption: A comprehensive analytical workflow for characterizing Tridecyl Octadecanoate.

Protocol 4.1: Standard Analytical Workflow

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the presence of the ester functional group.

-

Methodology: Acquire a spectrum of the sample.

-

Self-Validation: Look for a strong characteristic absorbance peak around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. The absence of a broad -OH peak from the starting carboxylic acid indicates a high degree of conversion.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine purity and identify any volatile impurities (e.g., residual alcohol).

-

Methodology: Dissolve the sample in an appropriate solvent (e.g., hexane) and inject it into the GC-MS system.

-

Self-Validation: A single major peak corresponding to the molecular weight of tridecyl octadecanoate (466.8 g/mol ) should be observed.[2] The area percentage of this peak provides a measure of purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide definitive structural confirmation.

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Self-Validation: The ¹H NMR spectrum should show a characteristic triplet at ~4.05 ppm for the -O-CH₂- protons of the ester. The ¹³C NMR should show a peak around 174 ppm for the carbonyl carbon. Integration of the proton signals should match the expected ratio for the molecule's structure.

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine thermal properties such as melting point and phase transitions.

-

Methodology: Heat a small, weighed sample in a DSC pan under a controlled temperature program.

-

Self-Validation: Observe a distinct endothermic peak corresponding to the melting point of the substance. This is a critical parameter for applications in solid lipid nanoparticles.

-

Safety, Handling, and Regulatory Standing

Tridecyl octadecanoate is generally considered to be of low toxicity.[16] The Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe for use in cosmetic products when formulated to be non-irritating.[16][17]

-

Chemical Stability: The compound is stable under recommended storage conditions but can be hydrolyzed under strong acidic or basic conditions to its constituent acid and alcohol.[7]

-

Incompatibilities: It should be kept away from strong oxidizing agents.

-

Handling: Standard laboratory personal protective equipment, including safety goggles and gloves, should be used. Handle in a well-ventilated area.

-

Regulatory: It is listed on major chemical inventories, including the EPA's TSCA list.[2][16]

References

-

Octadecanoic acid, tridecyl ester - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]

-

Octadecanoic acid,tridecyl ester, 95% Purity, C31H62O2, 100 mg - CP Lab Safety . Source: CP Lab Safety. [Link]

-

This compound - Ataman Kimya . Source: Ataman Kimya. [Link]

-

This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich . Source: The Good Scents Company. [Link]

- CN101353303B - Preparation of isotridecanol stearate - Google Patents.

-

Octadecanoic acid,tridecyl ester | CAS#:31556-45-3 | Chemsrc . Source: Chemsrc. [Link]

-

This compound | C31H62O2 | CID 35847 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

-

This compound | - atamankimya.com . Source: Ataman Kimya. [Link]

-

Octadecanoic acid, isotridecyl ester - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]

-

This compound - Surfactant - 表面活性剂百科 . Source: Surfactant Encyclopedia. [Link]

-

This compound - Ataman Kimya . Source: Ataman Kimya. [Link]

-

This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal . Source: Universal Preserv-A-Chem Inc. [Link]

-

Cas 31556-45-3,this compound - LookChem . Source: LookChem. [Link]

- CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents.

-

Isothis compound | C31H62O2 | CID 160206 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

-

ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS . Source: Journal of the Serbian Chemical Society. [Link]

-

This compound in skincare, What is? - Lesielle . Source: Lesielle. [Link]

-

This compound | Substance - EWG's Guide to Healthy Cleaning . Source: Environmental Working Group. [Link]

-

Acid to Ester - Common Conditions . Source: Organic Chemistry Portal. [Link]

-

(PDF) Esterification of stearic acid with lower monohydroxylic alcohols - ResearchGate . Source: ResearchGate. [Link]

-

This compound - FlavScents . Source: FlavScents. [Link]

-

Esterification of stearic acid for biod - JOCPR . Source: Journal of Chemical and Pharmaceutical Research. [Link]

-

Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids - MDPI . Source: MDPI. [Link]

-

Organic Nanocarriers for Bevacizumab Delivery: An Overview of Development, Characterization and Applications - MDPI . Source: MDPI. [Link]

-

Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PubMed Central . Source: National Center for Biotechnology Information, PubMed Central. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound, 31556-45-3 [thegoodscentscompany.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. calpaclab.com [calpaclab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 8. Octadecanoic acid,tridecyl ester | CAS#:31556-45-3 | Chemsrc [chemsrc.com]

- 9. CN101353303B - Preparation of isotridecanol stearate - Google Patents [patents.google.com]

- 10. ache.org.rs [ache.org.rs]

- 11. jocpr.com [jocpr.com]

- 12. lesielle.com [lesielle.com]

- 13. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]

- 14. mdpi.com [mdpi.com]

- 15. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ewg.org [ewg.org]

"Tridecyl stearate" structural formula and molecular geometry

An In-Depth Technical Guide to the Structural Formula and Molecular Geometry of Tridecyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IUPAC name: tridecyl octadecanoate) is a long-chain ester increasingly utilized in advanced formulations within the pharmaceutical and cosmetic industries for its unique physicochemical properties.[1][2] As an emollient and skin-conditioning agent, its performance is intrinsically linked to its molecular architecture. This guide provides a comprehensive analysis of the structural formula and molecular geometry of this compound, exploring the relationship between its chemical makeup and its functional characteristics. We will deconstruct its constituent moieties, analyze the critical ester linkage, discuss its conformational flexibility, and contextualize these features within its synthesis and application.

Chemical Identity and Molecular Structure

This compound is formally defined as the ester formed from the condensation of stearic acid and 1-tridecanol.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | tridecyl octadecanoate | [1][4][5] |

| Molecular Formula | C₃₁H₆₂O₂ | [1][6] |

| Molecular Weight | 466.8 g/mol | [1][4] |

| CAS Number | 31556-45-3 | [1][5] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | [1][4] |

Deconstruction of the Structural Formula

The structure of this compound is best understood by examining its two primary components, linked by an ester functional group.

-

Stearoyl (Acyl) Group: Derived from stearic acid (octadecanoic acid), this component is an 18-carbon saturated fatty acid.[7][8] Its long, unbranched alkyl chain (CH₃(CH₂)₁₆–) is responsible for the molecule's significant nonpolar, hydrophobic (lipophilic) character. The stability of this saturated chain makes it less susceptible to oxidation compared to unsaturated fatty acids.[7]

-

Tridecyl (Alkoxy) Group: Derived from 1-tridecanol, a 13-carbon primary fatty alcohol, this group (–O(CH₂)₁₂CH₃) further extends the molecule's hydrocarbon length, reinforcing its lipophilicity.[9][10]

The combination of these two long, saturated chains results in a molecule with a dominant nonpolar character, which is fundamental to its role as an emollient and lubricant.[11]

Caption: Fischer esterification synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize this compound and validate its formation.

Materials:

-

Stearic Acid (1.0 eq)

-

1-Tridecanol (1.1 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Methodology:

-

Reaction Setup: Charge a round-bottom flask with stearic acid, 1-tridecanol, and toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Catalysis: Carefully add the catalytic amount of concentrated sulfuric acid to the flask.

-

Esterification: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction until the theoretical amount of water is collected.

-

Causality Insight: The removal of water is critical. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium to favor further product formation, thereby maximizing the yield of the ester.

-

-

Work-up & Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): If necessary, the crude product can be purified via vacuum distillation to yield the final clear, oily liquid this compound. Validation: The identity of the product can be confirmed using Fourier-Transform Infrared (FTIR) Spectroscopy. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch characteristic of an ester (~1740 cm⁻¹) confirms the successful formation of the ester linkage.

Conclusion: Linking Structure to Function

The molecular architecture of this compound is the cornerstone of its utility in high-performance formulations. The molecule's defining features—two long, saturated, and flexible alkyl chains flanking a central ester group—endow it with a unique combination of properties. Its significant lipophilicity and conformational adaptability allow it to form a smooth, non-greasy, and occlusive film, making it an exceptional emollient for skin conditioning. [1][11]For professionals in drug development, its nonpolar nature makes it a valuable excipient for solubilizing lipophilic active pharmaceutical ingredients (APIs) in topical and transdermal delivery systems. This in-depth understanding of its structural formula and molecular geometry is paramount for rational formulation design and the optimization of product performance.

References

-

National Institute of Standards and Technology (n.d.). n-Tridecan-1-ol. In NIST Chemistry WebBook. Available at: [Link]

-

Study.com (n.d.). Video: Ester Bond | Definition & Chemical Formula. Available at: [Link] [12]20. Study.com (n.d.). Ester Bond | Definition & Chemical Formula - Lesson. Available at: [Link] [13]21. Study Mind (n.d.). Ester Bonding (A-Level Biology). Available at: [Link]

Sources

- 1. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pishrochem.com [pishrochem.com]

- 8. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. 1-Tridecanol - Wikipedia [en.wikipedia.org]

- 11. This compound | 31556-45-3 | Benchchem [benchchem.com]

- 12. study.com [study.com]

- 13. study.com [study.com]

Tridecyl Stearate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of Its Properties, Synonyms, Trade Names, and Pharmaceutical Applications

Introduction

Tridecyl stearate, the ester of tridecyl alcohol and stearic acid, is a versatile compound with a growing profile of interest within the pharmaceutical sciences. While extensively utilized in the cosmetics and personal care industry for its emollient and lubricating properties, its potential as a pharmaceutical excipient is an area of increasing exploration for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental chemical and physical characteristics, synonyms and trade names, and a detailed examination of its current and prospective applications in drug delivery and formulation.

This guide is designed to serve as a foundational resource for scientists and researchers, offering not only a compilation of existing knowledge but also a framework for future investigation into the utility of this compound in novel drug delivery systems and solid dosage forms.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature of this compound is essential for navigating the scientific and commercial literature.

Synonyms:

-

Stearic acid, tridecyl ester

-

Octadecanoic acid, tridecyl ester

-

Tridecyl octadecanoate

-

Tridecanol stearate

-

C13 stearyl ester

-

Stearic acid, C13 alkyl ester

Trade Names:

Physicochemical Properties

The utility of this compound as a pharmaceutical excipient is intrinsically linked to its physicochemical properties. These characteristics influence its behavior in various formulation processes and its interaction with active pharmaceutical ingredients (APIs).

| Property | Value | Reference |

| Molecular Formula | C31H62O2 | [1] |

| Molecular Weight | 466.8 g/mol | [1] |

| CAS Number | 31556-45-3 | [1] |

| Appearance | Clear, oily liquid; may have a light-yellow hue. Described as a waxy or oily substance that is solid at room temperature. | [2] |

| Solubility | Soluble in oils and organic solvents; not highly soluble in water. | [2] |